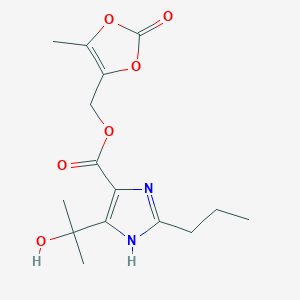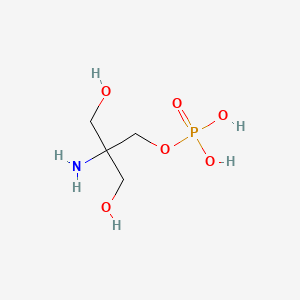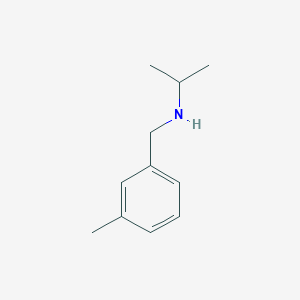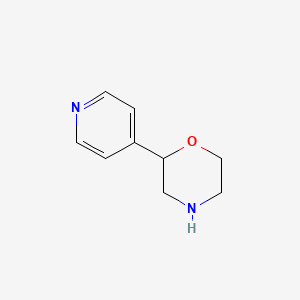
2-(Pyridin-4-yl)morpholine
Descripción general
Descripción
“2-(Pyridin-4-yl)morpholine” is a chemical compound with the CAS Number: 1018656-57-9 . It has a molecular weight of 164.21 . It is shipped at room temperature and is in solid form .
Synthesis Analysis
The synthesis of compounds similar to “2-(Pyridin-4-yl)morpholine” has been reported in the literature . For example, a series of new acetamide derivatives of primary and secondary amines have been synthesized under microwave irradiation . The synthesis involved condensation reaction, chlorination, and nucleophilic substitution .Chemical Reactions Analysis
While specific chemical reactions involving “2-(Pyridin-4-yl)morpholine” are not available, related compounds have been studied. For instance, a series of condensation, oxidation, acid amine coupling, and reductive amination reactions were performed to synthesize analogues of N-substituted 2-(pyridin-4-yl)-1H-imidazo .Physical And Chemical Properties Analysis
“2-(Pyridin-4-yl)morpholine” is a solid compound stored at refrigerator temperatures . It has a molecular weight of 164.21 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Aplicaciones Científicas De Investigación
Phosphoinositide 3-Kinase Inhibition
“2-(Pyridin-4-yl)morpholine” derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), which is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which are often dysregulated in cancer . The inhibition of PI3K is a promising strategy for cancer therapy, and compounds containing the “2-(Pyridin-4-yl)morpholine” moiety have shown significant potential in this area.
Synthesis of Thiazolo[5,4-b]Pyridine Derivatives
The compound has been used in the synthesis of novel thiazolo[5,4-b]pyridine derivatives. These derivatives have shown a range of biological activities and are of interest for the development of new therapeutic agents . The “2-(Pyridin-4-yl)morpholine” plays a crucial role in the structural formation of these compounds.
Spasmolytic Agents Development
Derivatives of “2-(Pyridin-4-yl)morpholine” have been explored as spasmolytic agents, which are substances that relieve spasm of smooth muscle. These agents are particularly useful in treating disorders of smooth muscle function, such as bronchospasm in asthma .
Protein Kinase Inhibition
The structural analogs of “2-(Pyridin-4-yl)morpholine” have been evaluated for their ability to inhibit protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation) and are involved in various diseases when dysregulated. The inhibition of specific protein kinases is a therapeutic strategy for treating certain types of cancer .
Synthetic Chemistry and Drug Discovery
“2-(Pyridin-4-yl)morpholine” serves as a versatile scaffold in synthetic chemistry, particularly in the field of drug discovery. It can be used to construct complex molecules with potential pharmacological activities .
Material Science Research
While not directly related to its biological applications, “2-(Pyridin-4-yl)morpholine” can also contribute to material science research. Its structural properties may be utilized in the synthesis of new materials with unique characteristics, such as conductive polymers or molecular sensors .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-pyridin-4-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h1-4,9,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTUMNQJJFHZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617698 | |
| Record name | 2-(Pyridin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)morpholine | |
CAS RN |
1018656-57-9 | |
| Record name | 2-(Pyridin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



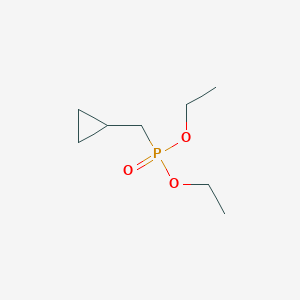


![5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid](/img/structure/B1603637.png)

![2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride](/img/structure/B1603639.png)
